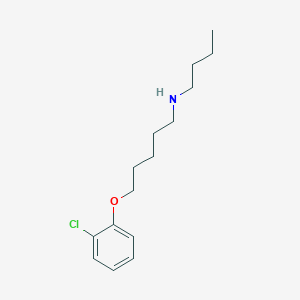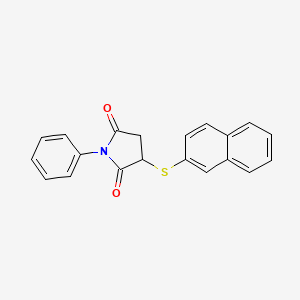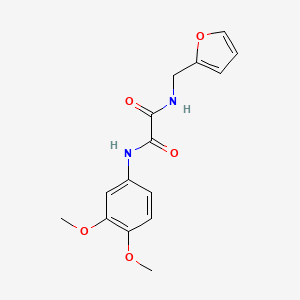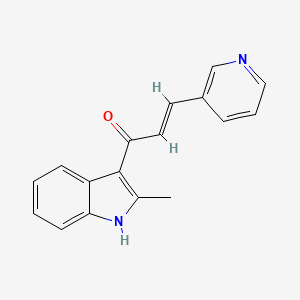
N-butyl-5-(2-chlorophenoxy)-1-pentanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-5-(2-chlorophenoxy)-1-pentanamine, also known as Bupivacaine, is a local anesthetic drug that is widely used in medical and dental procedures. This drug is a member of the amide family of local anesthetics and is known for its long-lasting effects. The chemical structure of Bupivacaine consists of an amine group, an aromatic ring, and an alkyl chain.
Aplicaciones Científicas De Investigación
N-butyl-5-(2-chlorophenoxy)-1-pentanamine has been extensively studied in scientific research for its use as a local anesthetic drug. It is commonly used in medical and dental procedures to provide pain relief. N-butyl-5-(2-chlorophenoxy)-1-pentanamine is also used in research studies to investigate the mechanism of action of local anesthetics and to develop new drugs with improved properties.
Mecanismo De Acción
N-butyl-5-(2-chlorophenoxy)-1-pentanamine works by blocking the transmission of nerve impulses from the site of injection to the brain. It does this by binding to sodium channels in the nerve membrane, preventing the influx of sodium ions. This results in the inhibition of nerve conduction and the loss of sensation in the affected area.
Biochemical and Physiological Effects:
N-butyl-5-(2-chlorophenoxy)-1-pentanamine has both local and systemic effects. Local effects include numbness, tingling, and loss of sensation in the affected area. Systemic effects include CNS depression, respiratory depression, and cardiovascular effects. N-butyl-5-(2-chlorophenoxy)-1-pentanamine is metabolized in the liver and excreted in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butyl-5-(2-chlorophenoxy)-1-pentanamine is a widely used local anesthetic drug that has many advantages for lab experiments. It has a long duration of action, allowing for extended periods of anesthesia. It is also relatively non-toxic and has minimal side effects. However, N-butyl-5-(2-chlorophenoxy)-1-pentanamine can be difficult to work with due to its low solubility in water and its tendency to bind to proteins.
Direcciones Futuras
There are many future directions for research on N-butyl-5-(2-chlorophenoxy)-1-pentanamine. One area of interest is the development of new drugs with improved properties, such as increased potency and duration of action. Another area of research is the investigation of the mechanism of action of local anesthetics and the development of new drugs that target specific types of nerve fibers. Additionally, there is a need for further research on the safety and efficacy of N-butyl-5-(2-chlorophenoxy)-1-pentanamine in different patient populations, such as children and the elderly.
Métodos De Síntesis
N-butyl-5-(2-chlorophenoxy)-1-pentanamine is synthesized by reacting 2-chlorophenol with butylamine in the presence of a base such as sodium hydroxide. The resulting product is then reacted with pentanoyl chloride to form N-butyl-5-(2-chlorophenoxy)-1-pentanamine. The synthesis of N-butyl-5-(2-chlorophenoxy)-1-pentanamine is a complex process that requires careful control of reaction conditions and purification steps.
Propiedades
IUPAC Name |
N-butyl-5-(2-chlorophenoxy)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO/c1-2-3-11-17-12-7-4-8-13-18-15-10-6-5-9-14(15)16/h5-6,9-10,17H,2-4,7-8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPAFFJMRBOJOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCOC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![butyl [5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B4981500.png)
![N-[3-(dibutylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide](/img/structure/B4981504.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4981509.png)
![1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B4981512.png)
![4-({[3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B4981522.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-bromobenzyl)piperazine](/img/structure/B4981539.png)
![2,6-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B4981544.png)



![3-[(3-bromo-4-chlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B4981584.png)
![2-(4-ethylphenoxy)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4981597.png)
![2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(3-methylphenyl)-2-oxoacetamide](/img/structure/B4981605.png)